molecular formula C20H15N3OS3 B2882307 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 892416-82-9

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B2882307
CAS No.: 892416-82-9
M. Wt: 409.54
InChI Key: HJGGTBHYSMMNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a heterocyclic organic molecule featuring a pyridazine core substituted with a 4-methyl-2-phenylthiazole moiety and a sulfanyl group, conjugated to a thiophen-2-yl ketone. Such structures are of interest in medicinal chemistry due to the pharmacological relevance of thiazole, pyridazine, and thiophene moieties, which are common in drug design for their bioactivity and binding properties .

Properties

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS3/c1-13-19(27-20(21-13)14-6-3-2-4-7-14)15-9-10-18(23-22-15)26-12-16(24)17-8-5-11-25-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGGTBHYSMMNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N2OS\text{C}_{18}\text{H}_{16}\text{N}_2\text{OS}

This structure features a thiazole ring, a pyridazine moiety, and a thiophene group, contributing to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to our target compound exhibited notable anti-glioma activity, reducing cell viability in glioblastoma multiforme cells by inducing apoptosis through caspase activation .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
9bU87MG12.5Apoptosis induction
9eMCF715.0Caspase activation
10eHCT11610.0Cell cycle arrest

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Thiazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays showed that certain thiazole derivatives inhibited COX-2 with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A0.050.04
Compound B0.060.03
Target Compound--

3. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. For example, a study showed that thiazole-containing compounds had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans .

Table 3: Antimicrobial Activity of Thiazole Derivatives

PathogenMIC (µg/mL) for Target Compound
Staphylococcus aureus32
Candida albicans16

Case Studies

Several case studies illustrate the biological activity of the target compound:

  • Anti-glioma Study : Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells and found significant reductions in cell viability with specific derivatives showing IC50 values below 20 µM .
  • Inflammation Model : In a carrageenan-induced paw edema model, thiazole derivatives demonstrated a marked reduction in swelling compared to control groups, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A series of thiazole derivatives were tested against clinical isolates of bacteria and fungi, revealing potent activity with some compounds achieving MIC values as low as 8 µg/mL against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogs

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Source/Notes
Target Compound Pyridazine 4-Methyl-2-phenylthiazole, sulfanyl, thiophen-2-yl ketone Not reported Not reported Structural analog to compounds in
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone Thiazole Bromo, 4-methyl-2-phenyl 296.18 117–118 Catalog compound
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole Dual thiophen-2-yl, ethanone Not reported Not reported Synthesized at 40°C
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Triazolothiazole Methyl, ethanone Not reported Not reported Supplier data

Key Observations:

Thiazole Derivatives: The catalog compound 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone shares the 4-methyl-2-phenylthiazole group with the target compound but lacks the pyridazine and sulfanyl groups.

Thiophene-Containing Analogs: Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one demonstrate the prevalence of thiophene-ethanone motifs in bioactive molecules. However, their benzoimidazotriazole cores differ significantly from the pyridazine-thiazole system in the target compound .

Sulfanyl Group Analogs: The sulfanyl substitution in the target compound is rare in the provided evidence. A related example is 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one, which shares the sulfanyl-ethanone group but incorporates a triazolothiazole core instead of pyridazine .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazole-pyridazine core via cyclization reactions under reflux (e.g., ethanol or DMF as solvents, 80–100°C) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution, requiring inert atmospheres and catalysts like KOH .
  • Step 3 : Thiophen-2-yl ketone coupling using Suzuki-Miyaura or Ullmann reactions .
  • Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and purity via TLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does pH affect the stability of this compound during storage and biological assays?

  • Answer :

  • Acidic Conditions (pH < 5) : Hydrolysis of the sulfanyl group may occur, requiring storage in neutral buffers .
  • Basic Conditions (pH > 8) : Thiazole ring degradation observed; use stabilizers like EDTA in aqueous solutions .
  • Recommendation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like COX-2 (anti-inflammatory) or EGFR (anticancer). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Studies : Correlate substituent electronegativity (e.g., thiophen vs. phenyl groups) with IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Answer :

  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in thiazolidinones) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyridazine vs. thiophen protons) .
  • Crystallography : Confirm structure via single-crystal X-ray diffraction (SHELX suite for refinement) .

Q. How to design analogs to improve pharmacokinetic properties without compromising activity?

  • Answer :

  • Bioisosteric Replacement : Substitute sulfanyl with sulfonyl for enhanced metabolic stability .
  • Alkyl Chain Modulation : Shorten the pyridazine-linked alkyl chain to reduce logP (improve solubility) .
  • In Silico ADMET : Predict BBB permeability (SwissADME) and CYP450 interactions (admetSAR) .

Methodological Recommendations

  • Synthesis Reproducibility : Validate reaction conditions across ≥3 batches with statistical analysis (RSD < 5%) .
  • Biological Assays : Use positive controls (e.g., doxorubicin for anticancer screens) and dose-response curves (10 nM–100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.